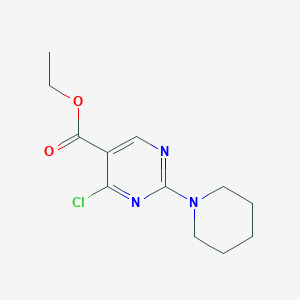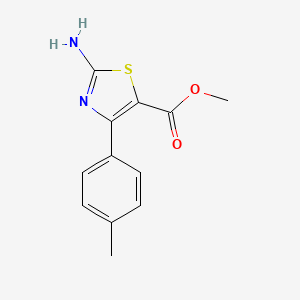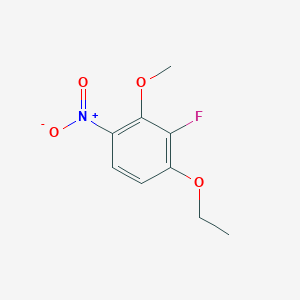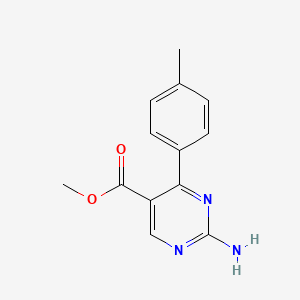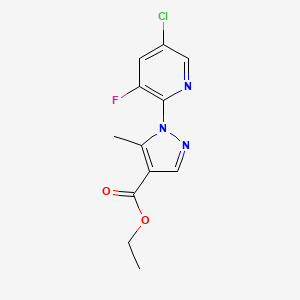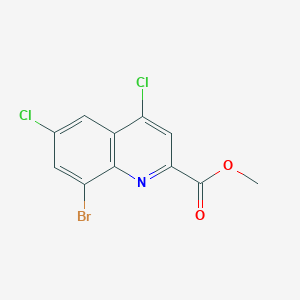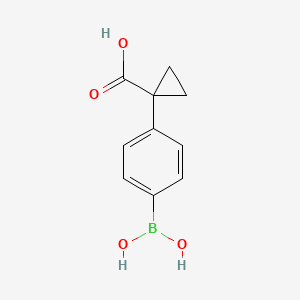
1-(4-Boronophenyl)cyclopropanecarboxylic acid
Descripción general
Descripción
“1-(4-Bromophenyl)cyclopropanecarboxylic acid” is a chemical compound with the empirical formula C10H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties This compound is a solid . Its molecular weight is 241.08 . The InChI key is BYJIXWOWTNEVFO-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Organic Synthesis
Boronic acids are widely used as reagents and catalysts in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura reaction . The carboxylic group in the compound could potentially offer unique reactivity patterns or selectivity in such reactions.
Chemical Biology
As probes and sensors, boronic acids interact with diols and strong Lewis bases, which could be leveraged in chemical biology for detecting sugars or other biological molecules .
Therapeutic Drugs
Boronic acids have been explored as therapeutic drugs due to their biological activity. The compound may have potential applications in drug discovery and development .
Glucose Sensors
The ability of boronic acids to bind with sugars makes them suitable for use in glucose sensors, which are crucial for diabetes management .
Insulin Delivery Systems
Boronic acid polymers have been studied for their use in insulin delivery systems, providing a controlled release of insulin .
Dopamine Sensors
Similar to glucose sensors, boronic acids can be used to detect neurotransmitters like dopamine, which has implications for treating neurological disorders .
Cell Growth Supports
Boronic acid polymers can also serve as supports for cell growth, which is important for tissue engineering and regenerative medicine .
BNCT Agents
Boron Neutron Capture Therapy (BNCT) is a type of radiation therapy that uses boron-containing compounds. Boronic acids could potentially be used as agents in BNCT to target cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-boronophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBSPRJVEBBDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675259 | |
| Record name | 1-(4-Boronophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Boronophenyl)cyclopropanecarboxylic acid | |
CAS RN |
1159489-46-9 | |
| Record name | 1-(4-Boronophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



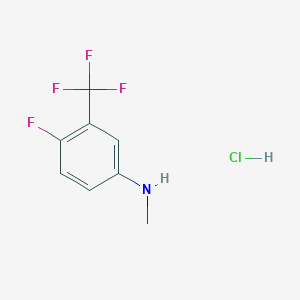
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine](/img/structure/B1420456.png)


![3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1420460.png)

